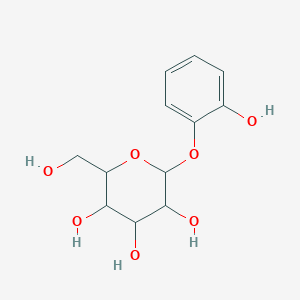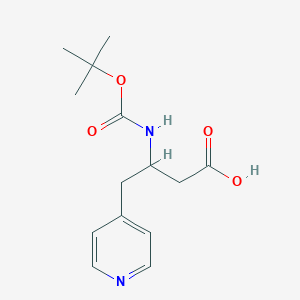
H-Tyr-Gly-Val-Tyr-Thr-Lys-Val-Ser-Arg-Tyr-Leu-Asp-Trp-Ile-His-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Activated Protein C (390-404), human, is a peptide fragment of activated protein C, a vitamin K-dependent serine protease. This compound is known for its potent inhibition of the anticoagulant activity of activated protein C . The sequence of this peptide is Tyr-Gly-Val-Tyr-Thr-Lys-Val-Ser-Arg-Tyr-Leu-Asp-Trp-Ile-His .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Activated Protein C (390-404), human, involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically involve the use of protected amino acids, coupling reagents like HBTU or DIC, and deprotection agents such as TFA .
Industrial Production Methods
Industrial production of this peptide follows similar principles but on a larger scale. Automated peptide synthesizers are often employed to ensure precision and efficiency. The final product is purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and NMR spectroscopy .
Chemical Reactions Analysis
Types of Reactions
Activated Protein C (390-404), human, primarily undergoes peptide bond formation and cleavage reactions. It does not typically participate in oxidation, reduction, or substitution reactions due to its peptide nature .
Common Reagents and Conditions
Coupling Reagents: HBTU, DIC
Deprotection Agents: TFA
Purification: HPLC
Characterization: Mass spectrometry, NMR spectroscopy
Major Products
The major product of the synthesis is the peptide itself, Activated Protein C (390-404), human. No significant by-products are typically formed if the synthesis is carried out under controlled conditions .
Scientific Research Applications
Activated Protein C (390-404), human, has several applications in scientific research:
Biology: Studying the anticoagulant activity of activated protein C and its inhibition.
Medicine: Investigating potential therapeutic uses in conditions related to blood coagulation and inflammation.
Chemistry: Used as a model peptide in peptide synthesis and characterization studies.
Industry: Employed in the development of anticoagulant drugs and diagnostic assays.
Mechanism of Action
Activated Protein C (390-404), human, exerts its effects by inhibiting the anticoagulant activity of activated protein C. This inhibition occurs through the interaction of the peptide with specific regions on the surface of activated protein C, preventing it from inactivating blood coagulation cofactors Va and VIIIa . The molecular targets involved include the endothelial protein C receptor and other cell surface proteins .
Comparison with Similar Compounds
Similar Compounds
- Activated Protein C (1-12), human
- Activated Protein C (13-26), human
- Activated Protein C (27-39), human
Uniqueness
Activated Protein C (390-404), human, is unique due to its specific sequence and potent inhibition of the anticoagulant activity of activated protein C. This specificity makes it a valuable tool in studying the mechanisms of blood coagulation and developing therapeutic agents .
Properties
Molecular Formula |
C91H130N22O23 |
|---|---|
Molecular Weight |
1900.1 g/mol |
IUPAC Name |
3-[[2-[[2-[[2-[[2-[[2-[[6-amino-2-[[2-[[2-[[2-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-4-[[1-[[1-[[1-carboxy-2-(1H-imidazol-4-yl)ethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C91H130N22O23/c1-10-49(8)75(88(133)108-69(90(135)136)39-55-42-96-45-100-55)112-84(129)67(38-54-41-98-61-17-12-11-16-59(54)61)105-82(127)68(40-72(120)121)106-80(125)64(34-46(2)3)103-81(126)65(36-52-22-28-57(117)29-23-52)104-78(123)63(19-15-33-97-91(94)95)101-85(130)70(44-114)109-87(132)74(48(6)7)111-79(124)62(18-13-14-32-92)102-89(134)76(50(9)115)113-83(128)66(37-53-24-30-58(118)31-25-53)107-86(131)73(47(4)5)110-71(119)43-99-77(122)60(93)35-51-20-26-56(116)27-21-51/h11-12,16-17,20-31,41-42,45-50,60,62-70,73-76,98,114-118H,10,13-15,18-19,32-40,43-44,92-93H2,1-9H3,(H,96,100)(H,99,122)(H,101,130)(H,102,134)(H,103,126)(H,104,123)(H,105,127)(H,106,125)(H,107,131)(H,108,133)(H,109,132)(H,110,119)(H,111,124)(H,112,129)(H,113,128)(H,120,121)(H,135,136)(H4,94,95,97) |
InChI Key |
ZWIJLOHGIXGMAB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CNC=N1)C(=O)O)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(CCCCN)NC(=O)C(C(C)O)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(C(C)C)NC(=O)CNC(=O)C(CC6=CC=C(C=C6)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl (1S,2S,3S,4R)-3-[[(Benzyloxy)carbonyl]amino]bicyclo[2.2.2]oct-5-ene-2-carboxylate](/img/structure/B13383731.png)
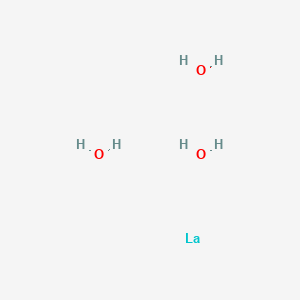
![(1S,2S)-4,6,6-Trimethylbicyclo[3.1.1]hept-3-en-2-ol](/img/structure/B13383748.png)
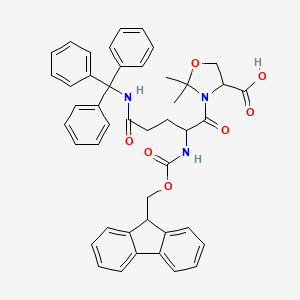

![9-Methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-ol;hydrochloride](/img/structure/B13383767.png)
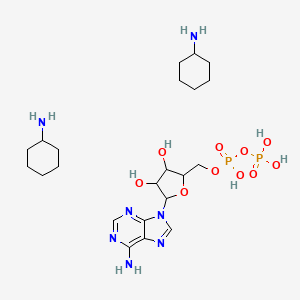
![1-(2-{4-[3-(4-Fluoro-phenyl)-indan-1-yl]-piperazin-1-yl}-ethyl)-imidazolidin-2-one](/img/structure/B13383781.png)
![Methyl (S)-2-[(S)-2-[(S)-2-Amino-4-phenylbutanamido]-4-methylpentanamido]-3-phenylpropanoate](/img/structure/B13383789.png)
![2-[4-(3,7-Dimethyloctoxy)phenyl]-1-methyl-4-prop-1-enylnaphthalene;1-(3,7-dimethyloctyl)-4,5-dimethyl-2-prop-1-enylbenzene;1-(2-ethylhexoxy)-4-methoxy-5-methyl-2-prop-1-enylbenzene](/img/structure/B13383797.png)
